2,5-Dimethoxyphenethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- This compound is used in the field of forensic toxicology for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .

- The methods involve a complete literature search with PubMed, Scopus, and the World Wide Web using relevant keywords .

- The results highlight the great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

- 2,5-Dimethoxyphenethylamine is used in psychoactive drug research .

- It was first synthesized by Alexander Shulgin in 1974, and gained an initial reputation for potential psychotherapeutic use .

- The existing studies primarily classify 2C-B as a stimulant, and hallucinogen, and less commonly as an entactogen, and empathogen .

Forensic Toxicology

Psychoactive Drug Research

- 2,5-Dimethoxyphenethylamine is used as a precursor in the synthesis of other substituted phenethylamines such as 2C-B, 2C-I, and 2C-N .

- It has been found in trace amounts by the DEA’s south central laboratory in tablets that were suspected of containing MDMA .

- 2,5-Dimethoxyphenethylamine exhibits agonist activity in vitro at human trace amine associated receptor 1 expressed in RD-HGA16 CHO-K1 cells coexpressed with Galpha16 protein assessed as internal calcium mobilization .

- It was found to be inactive in NCI In Vivo Anticancer Drug Screens for tumor model L1210 Leukemia .

- It has binding affinity towards 5-HT2C and 5-HT2A receptors in rats .

- It features competitive antagonist activity at 5-HT serotonin receptor in Sprague-Dawley rat stomachs .

- It is used in chemical analysis as a reference material for calibrators or controls in phenethylamine testing methods by GC/MS or LC/MS for applications in clinical toxicology, forensic analysis, or urine drug testing .

Precursor for Synthesis of Other Substances

Pharmacological Research

Chemical Analysis

Preparation of Aminoketone Hydrochloride

- 2,5-Dimethoxyphenethylamine is used as a reference material for calibrators or controls in phenethylamine testing methods by GC/MS or LC/MS for applications in clinical toxicology, forensic analysis, or urine drug testing .

- It exhibits binding affinity against rat 5-hydroxytryptamine 2C receptors using [3H] mesulergine as a radioligand .

- It was found to be an active Alpha-1 adrenergic receptor agonist in rabbit ear arteries .

Drug Testing

Pharmacological Studies

Synthesis of Aminoketone Hydrochloride

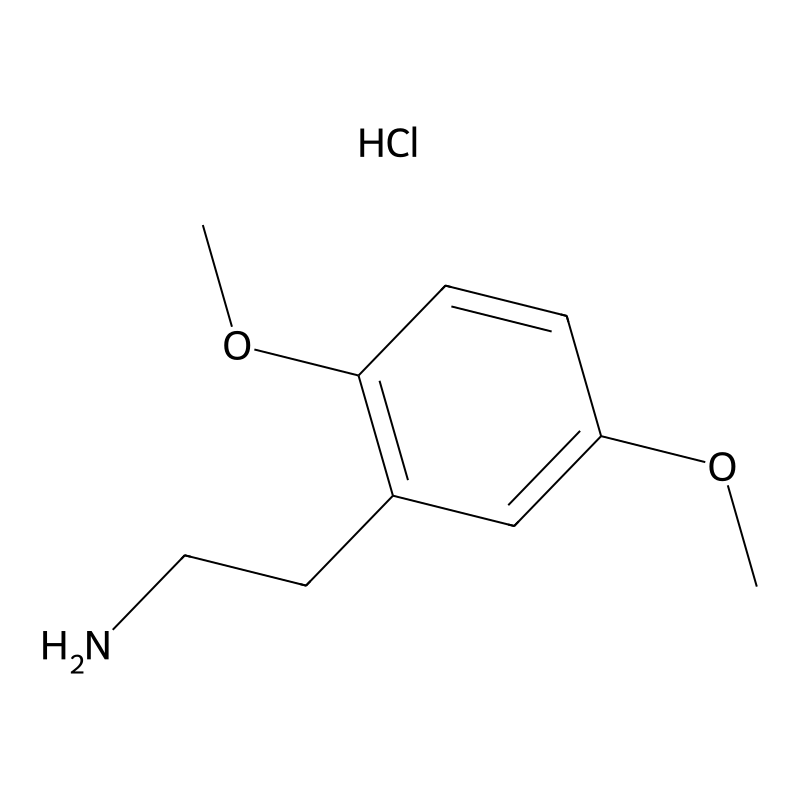

2,5-Dimethoxyphenethylamine hydrochloride, with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 217.69 g/mol, is a derivative of phenethylamine. It is characterized by two methoxy groups attached to the aromatic ring at the 2 and 5 positions. This compound is often referenced in studies related to psychoactive substances and is known for its role as a precursor in the synthesis of other compounds within the 2C family, such as 2C-B and 2C-I .

Unlike many other 2C compounds that act primarily on serotonin receptors, 2C-H has a weaker effect. Studies suggest it has low affinity for the 5-HT2C serotonin receptor, activating it at only about 20% the level of serotonin itself []. The mechanism of action for its psychoactive effects remains unclear and requires further investigation.

- Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.

- Reduction: The compound may be reduced to yield secondary amines or other derivatives.

- Aromatic substitutions: The methoxy groups can be substituted under specific conditions to yield different phenethylamine derivatives.

These reactions are significant for synthesizing related compounds and exploring their properties .

The synthesis of 2,5-dimethoxyphenethylamine hydrochloride typically involves:

- Starting Materials: The synthesis often begins with readily available precursors such as methoxybenzaldehyde.

- Reduction: The aldehyde can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Formation of Hydrochloride Salt: The free base form of the amine can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

This method allows for the production of high-purity samples suitable for research purposes .

2,5-Dimethoxyphenethylamine hydrochloride has several potential applications:

- Research: It serves as a reference standard in analytical chemistry and toxicology studies.

- Precursor in Synthesis: It is used in synthesizing other psychoactive compounds within the 2C family.

- Pharmacological Studies: Its interaction with serotonin receptors makes it a candidate for further pharmacological exploration .

Interaction studies have primarily focused on the receptor binding affinities of 2,5-dimethoxyphenethylamine hydrochloride. Notably:

- It has shown competitive antagonist activity at serotonin receptors.

- Binding affinity studies indicated interactions with adrenergic receptors as well, suggesting a multifaceted mechanism of action .

These interactions highlight its potential as a research tool in understanding receptor dynamics and drug development.

Several compounds share structural or functional similarities with 2,5-dimethoxyphenethylamine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Bromine substitution on the aromatic ring | Known for strong psychoactive effects |

| 2C-I (4-iodo-2,5-dimethoxyphenethylamine) | Iodine substitution | Exhibits unique hallucinogenic properties |

| Mescaline (3,4,5-trimethoxyphenethylamine) | Three methoxy groups | Naturally occurring psychedelic |

While all these compounds belong to the same class of substituted phenethylamines, 2,5-dimethoxyphenethylamine hydrochloride is distinguished by its specific methoxy substitutions and lack of extensive psychoactive effects documented in human studies .